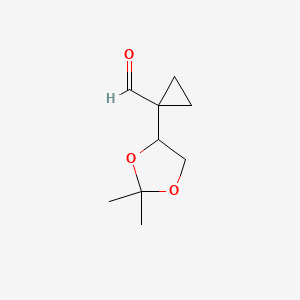
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropanecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a dioxolane moiety and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide in diethyl ether . This reaction forms the dioxolane ring, which is then further functionalized to introduce the cyclopropane and aldehyde groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the ring is opened and substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-methanol.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring can also interact with biological membranes and other macromolecules, influencing their structure and activity.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar structure but lacks the cyclopropane and aldehyde groups.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of an aldehyde.
2,2-Dimethyl-1,3-dioxolan-4-one: Contains a ketone group instead of an aldehyde.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(2)11-5-7(12-8)9(6-10)3-4-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
NLCZKLDMGGXPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2(CC2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















